N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride
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Overview
Description
N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C9H20ClN and a molecular weight of 177.72 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
N-Ethyl-2,2-dimethylcyclopentan-1-amine;hydrochloride is an amine compound. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Mode of Action
The mode of action of amines often involves their basicity and nucleophilicity. The nitrogen atom in an amine has a lone pair of electrons and is thus a Lewis base and can donate its pair of nonbonding electrons .
Biochemical Pathways
Amines can participate in a variety of biochemical pathways, including protein synthesis, as they are integral parts of amino acids. They can also act as neurotransmitters in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amines can vary widely depending on their structure and the presence of other functional groups. Generally, amines can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The effects of amines at the molecular and cellular level can vary widely and depend on their specific structure and the biochemical pathways they participate in .
Action Environment
The action, efficacy, and stability of amines can be influenced by various environmental factors such as pH and temperature. For example, the degree of ionization of amines can be affected by pH, which can in turn influence their absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride typically involves the reaction of 2,2-dimethylcyclopentanone with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired amine compound. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2,2-dimethylcyclopentan-1-amine;hydrochloride
- N-Propyl-2,2-dimethylcyclopentan-1-amine;hydrochloride
- N-Butyl-2,2-dimethylcyclopentan-1-amine;hydrochloride
Uniqueness
N-ethyl-2,2-dimethylcyclopentan-1-amine hydrochloride is unique due to its specific ethyl group substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-ethyl-2,2-dimethylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-4-10-8-6-5-7-9(8,2)3;/h8,10H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIFZCLITAXQJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC1(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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